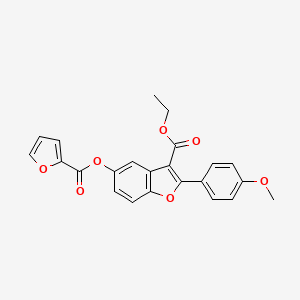

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzofuran derivatives involves multistep chemical reactions, highlighting the complexity and the versatility of methods used in constructing these compounds. For instance, Yeong et al. (2018) detailed the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, emphasizing the roles of crystallization and hydrogen bonding in the molecular assembly of similar benzofuran derivatives (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The crystal structure of benzofuran derivatives, such as the one studied by Yeong et al. (2018), provides insights into the spatial arrangement and the intermolecular interactions that dictate the stability and properties of these compounds. Single-crystal X-ray diffraction techniques are commonly used to elucidate the molecular structure, revealing details such as unit-cell parameters and the role of hydrogen bonds in crystal packing.

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, reflecting their chemical reactivity and functional versatility. For example, Pacheco et al. (2015) explored Diels–Alder and dehydrative aromatization reactions involving ethylene and biomass-derived furans, which are relevant to the synthesis of biobased terephthalic acid precursors (Pacheco, Labinger, Sessions, & Davis, 2015). Such reactions underscore the potential of benzofuran derivatives in contributing to sustainable chemical synthesis pathways.

Wissenschaftliche Forschungsanwendungen

Bio-based Polymer Synthesis

One significant application of furan derivatives, closely related to Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, is in the production of bio-based polymers. These polymers are synthesized from renewable resources, making them an eco-friendly alternative to traditional petroleum-based plastics. For instance, 2,5-Bis(hydroxymethyl)furan, a derivative of furan, has been enzymatically polymerized with various diacid ethyl esters to produce a series of novel bio-based furan polyesters. These polymers exhibit promising properties for future applications in sustainable materials (Jiang et al., 2014).

Furan Derivatives for Sustainable Materials

The synthesis and application of furan derivatives extend beyond bio-based polymers to include various sustainable materials. For example, the conversion of plant biomass into furan derivatives presents a renewable pathway for producing monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Such advancements signify the potential of furan derivatives, including Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, in replacing non-renewable hydrocarbon sources in the chemical industry (Chernyshev et al., 2017).

Biological Activities

Beyond their applications in materials science, furan derivatives have shown potential in various biological activities. For example, novel furanyl derivatives from the red seaweed Gracilaria opuntia have demonstrated significant anti-inflammatory and antioxidative effects in vitro, indicating their potential for therapeutic use. These compounds, while structurally different, share the furan core with Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, suggesting a broad scope of biological activities across furan derivatives (Makkar & Chakraborty, 2018).

Eigenschaften

IUPAC Name |

ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-3-27-23(25)20-17-13-16(29-22(24)19-5-4-12-28-19)10-11-18(17)30-21(20)14-6-8-15(26-2)9-7-14/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMIKTFGGMVETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)